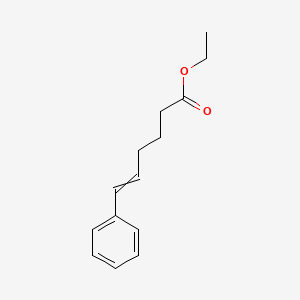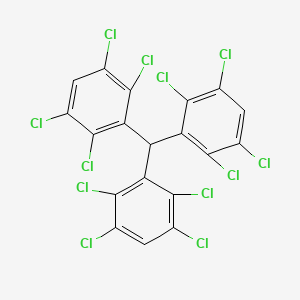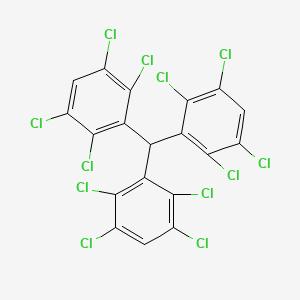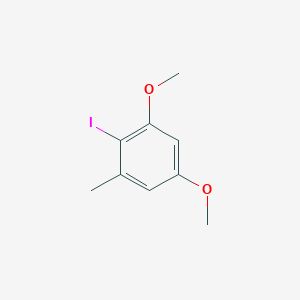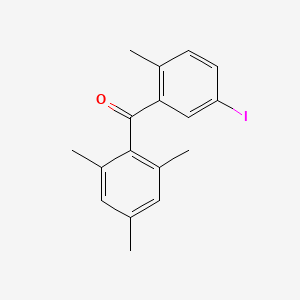![molecular formula C10H12N6O2 B14339103 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes hydrazinylidenemethyl groups attached to a benzene-1,3-dicarboxamide core
準備方法
The synthesis of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide typically involves multistep synthetic routes. One common method includes the reaction of benzene-1,3-dicarboxylic acid with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where hydrazinylidenemethyl groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but they often involve standard laboratory techniques and reagents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological molecules.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidenemethyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
類似化合物との比較
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a similar core structure but different substituents.
N,N′-bis(2-mercaptoethyl)isophthalamide: Known for its use as a mercury chelator and antioxidant. The uniqueness of this compound lies in its specific hydrazinylidenemethyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H12N6O2 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC名 |
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N6O2/c11-15-5-13-9(17)7-2-1-3-8(4-7)10(18)14-6-16-12/h1-6H,11-12H2,(H,13,15,17)(H,14,16,18) |
InChIキー |
PMYBRGMKSATFHS-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(=O)N/C=N/N)C(=O)N/C=N/N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC=NN)C(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
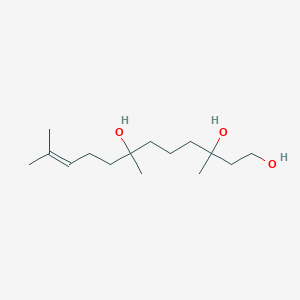
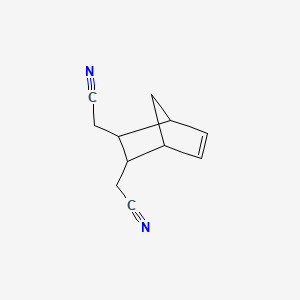
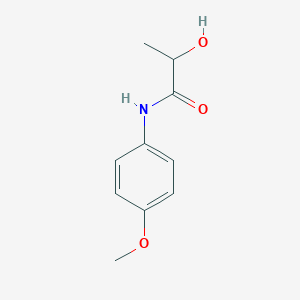
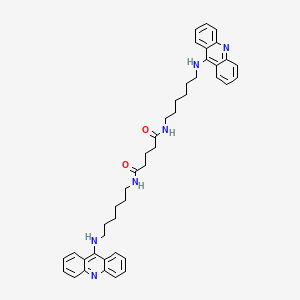
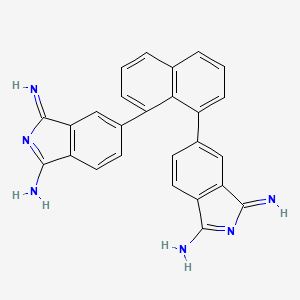
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
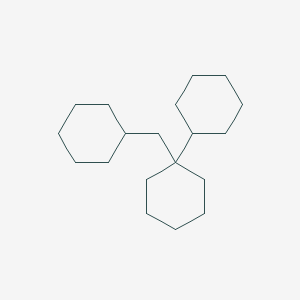
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
